molecular formula C19H20N4OS B2693513 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1226428-54-1

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2693513
CAS RN: 1226428-54-1
M. Wt: 352.46
InChI Key: AFLHQKFCAUAZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the class of thiazole-containing compounds. It has been synthesized and studied for its potential use in scientific research applications.

Scientific Research Applications

Antimicrobial Activities

A study by Fahim and Ismael (2019) explored the synthesis and antimicrobial properties of novel sulfonamide derivatives, including aminothiazole compounds, which exhibited significant antimicrobial activities. Compounds with similar structures have shown high activity against various microbial strains, underscoring their potential as antimicrobial agents Asmaa M. Fahim, Eman H. I. Ismael, 2019.

Synthesis of Novel Compounds

Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors demonstrated the synthetic exploration of 6,5-heterocycles to improve metabolic stability, revealing the importance of structural modifications in developing potent therapeutic agents Markian M Stec et al., 2011.

Corrosion Inhibition

Yıldırım and Cetin (2008) investigated the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Their research highlighted the effectiveness of these compounds in preventing corrosion in steel, suggesting applications in material science and engineering A. Yıldırım, M. Cetin, 2008.

Drug Design and Antioxidant Activities

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide, investigating their antioxidant activities. This study provided insights into the role of hydrogen bonding in self-assembly processes and highlighted the significant antioxidant potential of these complexes K. Chkirate et al., 2019.

Oxidation Reactivity

Pailloux et al. (2007) described the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, including derivatives with 6-methylpyridin-2-yl groups. Their findings on oxidation reactivity channels offer valuable information for developing novel synthetic pathways and understanding the chemical behavior of these compounds Sylvie L. Pailloux et al., 2007.

properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-7-6-10-17(20-13)23-19-22-16(12-25-19)11-18(24)21-14(2)15-8-4-3-5-9-15/h3-10,12,14H,11H2,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHQKFCAUAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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